REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12].[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Cl:9][CH2:10][C:11]([C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[F:8])=[O:12] |f:2.3.4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
90.83 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
153.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 30 minutes to 60° C.
|
Type
|
WAIT
|
Details
|
the heating continued at this temperature for another 70 minutes
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with each 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phases were washed once with 200 ml of water, three times with 400 ml of half-saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISSOLUTION
|
Details
|
dissolved for 1 hour at 80° C. in 400 ml of n-hexane
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition of 4 g of active carbon
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
CUSTOM
|
Details
|
were dried at room temperature under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |